molecular formula C13H8Cl2O2 B6399565 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% CAS No. 861079-86-9

6-Chloro-2-(2-chlorophenyl)benzoic acid, 95%

Cat. No. B6399565
CAS RN: 861079-86-9
M. Wt: 267.10 g/mol
InChI Key: CWWGRZCPBAPZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% (6-C2CPA-95) is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless solid that can be found in the form of a white powder. 6-C2CPA-95 is commonly used in the synthesis of organic compounds and has been studied for its biochemical and physiological effects.

Mechanism of Action

6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are signaling molecules that play a role in inflammation and other physiological processes. 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% binds to the active site of the enzyme and inhibits its activity.
Biochemical and Physiological Effects
The inhibition of COX-2 by 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% has been studied in both in vitro and in vivo studies. In vitro studies have shown that 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% can reduce the production of prostaglandins and other signaling molecules. In vivo studies have shown that 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% can reduce inflammation and pain. In addition, 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% has been studied for its potential to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% in lab experiments is its ability to inhibit the activity of COX-2. This makes it an ideal tool for studying the effects of prostaglandins and other signaling molecules. However, 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, its effects on other enzymes and biochemical pathways are not yet fully understood.

Future Directions

Given the potential of 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% to inhibit the activity of COX-2, there are a number of potential future directions for research. These include further studies into the biochemical and physiological effects of 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95%, as well as investigations into its potential to reduce the risk of certain types of cancer. In addition, further research is needed to understand the effects of 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% on other enzymes and biochemical pathways. Finally, there is potential for the development of new synthesis methods for 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% that could improve its solubility and reduce the cost of production.

Synthesis Methods

6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% can be synthesized by a variety of methods. One common method is the reaction of 2-chlorobenzoic acid and 6-chloro-2-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of approximately 100°C and yields a product with a purity of 95%.

Scientific Research Applications

6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a starting material in the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other materials. In addition, 6-Chloro-2-(2-chlorophenyl)benzoic acid, 95% is used in the study of biochemical and physiological processes.

properties

IUPAC Name

2-chloro-6-(2-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWGRZCPBAPZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689541
Record name 2',3-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861079-86-9
Record name 2',3-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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